4-Phenyl-1,2,3-selenadiazole
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Overview
Description
4-Phenyl-1,2,3-selenadiazole is an organoselenium compound with the molecular formula C8H6N2Se. It belongs to the class of selenadiazoles, which are heterocyclic compounds containing selenium, nitrogen, and carbon atoms in a ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenyl-1,2,3-selenadiazole can be synthesized through several methods. One common approach involves the reaction of 4-aminoacetophenone with phenol derivatives to form semicarbazone derivatives, which are then converted into 1,2,3-selenadiazoles using selenium dioxide in cold glacial acetic acid . Another method involves a one-pot synthesis using arylaldehydes, hydrazine, and elemental selenium with molecular iodine as a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1,2,3-selenadiazole undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For example, nucleophilic attack by phosphines on this compound leads to the formation of selenophosphoranes and substituted acetylenes .
Common Reagents and Conditions:
Nucleophilic Substitution: Tributyl- and triphenylphosphines are common reagents used in nucleophilic substitution reactions with this compound.
Oxidation: Selenium dioxide is used as an oxidizing agent in the synthesis of 1,2,3-selenadiazoles.
Major Products:
Selenophosphoranes: Formed from the reaction with phosphines.
Substituted Acetylenes: Another product of nucleophilic substitution reactions.
Scientific Research Applications
4-Phenyl-1,2,3-selenadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenyl-1,2,3-selenadiazole involves its interaction with molecular targets and pathways in biological systems. For instance, it can chelate certain metal ions in vivo, enhancing tissue permeability and stability due to its aromaticity . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
4-Phenyl-1,2,3-thiadiazole: Similar in structure but contains sulfur instead of selenium.
5-Phenyl-1,3,4-selenadiazole: Another selenadiazole derivative with different substitution patterns.
Uniqueness: 4-Phenyl-1,2,3-selenadiazole is unique due to its specific substitution pattern and the presence of selenium, which imparts distinct chemical and biological properties. Compared to its sulfur analogs, selenadiazoles generally exhibit lower toxicity and better stability in biological systems .
Properties
CAS No. |
25660-64-4 |
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Molecular Formula |
C8H6N2Se |
Molecular Weight |
209.12 g/mol |
IUPAC Name |
4-phenylselenadiazole |
InChI |
InChI=1S/C8H6N2Se/c1-2-4-7(5-3-1)8-6-11-10-9-8/h1-6H |
InChI Key |
LEWDFWSHOZUNRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[Se]N=N2 |
Origin of Product |
United States |
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